Mannuronate oligosaccharides DP2
Description
Definition and Classification in Carbohydrate Chemistry
Mannuronate oligosaccharides DP2 (degree of polymerization 2) are disaccharides composed of two β-D-mannuronic acid residues linked via a 1,4-glycosidic bond. These oligosaccharides belong to the broader class of alginate-derived oligomers, which are degradation products of the linear polysaccharide alginate. Structurally, DP2 is characterized by the presence of unsaturated uronic acid at the non-reducing end (denoted as Δ) when produced via β-elimination by alginate lyases. In carbohydrate chemistry, DP2 is classified as a member of the oligo-uronate family, distinct from guluronate-rich oligosaccharides due to its mannuronic acid composition.
Table 1: Structural Features of this compound
Historical Context of Mannuronate Oligosaccharide Research
The study of mannuronate oligosaccharides emerged alongside advancements in alginate enzymology during the mid-20th century. Early work by Haug et al. in the 1960s elucidated the block structure of alginate, identifying homopolymeric mannuronate (polyM) regions as precursors to DP2. The discovery of alginate lyases in marine bacteria, such as those from Pseudomonas and Microbulbifer species, provided tools for controlled depolymerization of alginate into defined oligosaccharides. By the 1990s, nuclear magnetic resonance (NMR) and mass spectrometry (MS) techniques enabled precise structural characterization of DP2, distinguishing it from guluronate-containing analogs. Recent research has focused on DP2’s role in microbial alginate metabolism and its potential as a biochemical tool.
Significance in Alginate Biochemistry
Mannuronate DP2 serves as a critical intermediate in the catabolism of alginate by marine organisms and bacteria. Alginate lyases with polyM-specific activity, such as those in polysaccharide lyase (PL) families 5, 6, and 7, cleave alginate into DP2 and larger oligomers. Unlike longer oligosaccharides (e.g., DP3–DP6), DP2 is often resistant to further degradation by exolytic lyases, making it a terminal product in some enzymatic pathways. This resistance is attributed to steric hindrance and the inability of exolyases to bind the small DP2 structure effectively.
In addition, DP2 has been used as a model substrate for studying:
Relationship to Brown Algae Polysaccharides
Brown algae synthesize alginate as a structural polysaccharide, with mannuronate blocks constituting up to 60% of the polymer in species like Laminaria hyperborea. During algal senescence or microbial degradation, alginate is depolymerized into oligomers, with DP2 accumulating in marine ecosystems. The ratio of mannuronate to guluronate in native alginate directly influences DP2 yield; algae with high polyM content (e.g., Macrocystis pyrifera) produce more DP2 upon enzymatic treatment.
Table 2: DP2 Production from Brown Algae Alginate
This relationship underscores DP2’s ecological role as a carbon source in marine microbial communities and its utility in industrial applications, such as the production of bioactive oligosaccharides.
Properties
Molecular Formula |
C26H45NO19 |
|---|---|
Synonyms |
Oligosaccharides prepared by β(1-4) linked D-mannuronate block hydrolysis. Sodium salt. |
Origin of Product |
United States |
Chemical Reactions Analysis
Enzymatic Degradation Reactions
Mannuronate oligosaccharides DP2 undergo selective cleavage via polysaccharide lyases (PLs), particularly enzymes in the PL8 and PL7 families. Key reactions include:
rAly16-1 (PL8 Family) Catalyzed Breakdown
-
Substrate : this compound (β-1,4-linked)
-
Reaction : Endolytic cleavage at the β-1,4 glycosidic bond, yielding unsaturated mannuronate (∆M) monosaccharides (C₅H₇O₆⁻) .
-
Mechanism :
Vnalg7 (PL7 Family) Activity
Though primarily guluronate-specific, Vnalg7 exhibits minor activity on mannuronate oligosaccharides:
-
Substrate : DP2 mannuronate chains.
-
Reaction : Exolytic cleavage, releasing ∆M monosaccharides under prolonged incubation .
-
Key Limitation : Efficiency is 10× lower compared to guluronate substrates .
Catalytic Mechanisms and Active Sites
Reactions depend on enzyme-substrate interactions at conserved catalytic residues:
| Enzyme | Catalytic Residues | Binding Subsites | Reaction Type |
|---|---|---|---|
| rAly16-1 | Arg-236, His-307, Tyr-418 | -1 to +3 | Endolytic |
| Vnalg7 | Glu-241, Lys-414, Asp-311 | -3 to +3 | Exolytic |
-
rAly16-1 : Recognizes DP2 at subsites -1 and +1, cleaving between residues .
-
Vnalg7 : Binds DP2 at subsites -2 and +1 but shows weak affinity due to steric hindrance from mannuronate’s axial C5-OH .
Reaction Conditions and Product Profiles
Optimal parameters for enzymatic degradation:
| Parameter | rAly16-1 | Vnalg7 |
|---|---|---|
| Temperature | 50°C | 40°C |
| pH | 6.0 | 7.5 |
| Reaction Time | 2–4 hours | 12–24 hours |
| Major Products | ∆M monosaccharide | ∆M (trace amounts) |
Synthetic and Modification Reactions
Mannuronate DP2 serves as a precursor for functionalized derivatives:
Chemical Sulfation
-
Reaction : Sulfation at C2/C3 positions using SO₃-pyridine complex.
-
Product : Sulfated DP2 (anticoagulant activity increased by 40%) .
Oxidative Depolymerization
Comparative Reactivity with Analogous Oligosaccharides
| Property | Mannuronate DP2 | Guluronate DP2 |
|---|---|---|
| Enzyme Affinity | High (rAly16-1) | Low (rAly16-1) |
| Thermal Stability | Stable ≤60°C | Stable ≤70°C |
| Chelation Capacity | Moderate (Fe³⁺) | High (Ca²⁺) |
Comparison with Similar Compounds
Guluronate Oligosaccharides (GOS)
- Structure and Source : Composed of α(1-4)-linked L-guluronic acid residues, derived from alginate-rich seaweed (e.g., Macrocystis pyrifera) .
- Biological Activities : Guluronate oligosaccharides (e.g., DP3) are primarily products of alginate lyases like AlyF, which prefer polyG substrates. Unlike MOS DP2, GOS exhibit stronger binding to divalent cations (e.g., Ca²⁺), influencing gelation properties rather than direct metabolic effects .
- Key Difference : MOS DP2 targets uric acid metabolism and gut microbiota, while GOS are more relevant in material science and ion chelation.
Chitosan Oligosaccharides DP2
- Structure and Source : β(1-4)-linked glucosamine dimers, produced via chitosan hydrolysis.
- Biological Activities: Chitosan DP2 exhibits potent α-glucosidase inhibition (IC₅₀ = 0.28 mg/mL), making it a candidate for diabetes management.
- Key Difference : Chitosan DP2 targets carbohydrate metabolism, while MOS DP2 influences purine metabolism and microbiota.
Heparin DP2
- Structure and Source : Sulfated disaccharide unit of heparin, isolated from porcine intestinal mucosa.
- Biological Activities : Heparin DP2 weakly stabilizes fibroblast growth factors (FGF-7/9) compared to longer oligomers (DP4–DP12). Its minimal bioactivity contrasts with MOS DP2’s efficacy in hyperuricemia .
- Key Difference : Heparin DP2’s functionality depends on sulfation and chain length, whereas MOS DP2’s activity is structure-specific and microbiota-dependent.
Galacto-Oligosaccharides (GOS) DP2
- Structure and Source : β-linked galactose dimers, synthesized enzymatically from lactose.
- Biological Activities : GOS DP2 acts as a prebiotic, selectively promoting Bifidobacterium and Lactobacillus growth. MOS DP2 also modulates gut microbiota but uniquely reduces Tyzzerella .
- Key Difference : Both are prebiotic, but MOS DP2 has additional renal anti-inflammatory effects.
Laminaran Oligosaccharides DP2
- Structure and Source : β(1-3)-glucan dimers from Laminaria digitata.
- Biological Activities : Laminaran DP2 supports Bifidobacterium adolescentis growth similarly to MOS DP2 but lacks uric acid-modulating effects .
- Key Difference : Structural differences (β(1-3) vs. β(1-4) linkages) dictate distinct microbial interactions.
Research Findings and Mechanistic Insights
- Production Methods : MOS DP2 is generated via alginate lyases (e.g., BcelPL6), which yield DP2 as the predominant end product . Gel filtration chromatography achieves a 15.87% yield for DP2 .
- Therapeutic Potential: MOS DP2’s dual action on renal transporters and gut microbiota distinguishes it from prebiotic-focused oligosaccharides like GOS or laminaran DP2 .
Preparation Methods
Substrate Selection and Enzyme Specificity
Sodium alginate, a natural polymer composed of M and G blocks, serves as the primary substrate. PolyM-rich alginate is preferred for DP2 production, as lyases such as rSAGL exhibit higher activity toward M-M linkages. For instance, Saccharophagus degradans alginate lyase (SdAly) preferentially cleaves polyM regions, yielding DP2 as the dominant product.
Optimization of Reaction Conditions
Key parameters influencing DP2 yield include:
-
Enzyme-to-substrate ratio : A 1:10 (w/w) ratio maximizes hydrolysis efficiency without substrate inhibition.
-
Temperature and pH : Optimal activity is observed at 40–50°C and pH 7.0–8.0.
-
Reaction time : DP2 accumulation peaks within 4–6 hours, after which further hydrolysis generates monosaccharides.
Table 1: Enzymatic Hydrolysis Conditions for DP2 Production
| Parameter | Optimal Range | Yield (DP2) | Reference |
|---|---|---|---|
| Enzyme (rSAGL) | 10 U/g substrate | 62% | |
| Temperature | 45°C | 58% | |
| pH | 7.5 | 55% | |
| Substrate (PolyM) | 2% (w/v) | 70% |
Chemical Synthesis of β-1,4-Mannuronate DP2
Automated solution-phase synthesis offers precise control over DP2 structure, bypassing the heterogeneity of enzymatic methods. The strategy employs fluorous-tagged mannuronate building blocks and iterative glycosylation-deprotection cycles.
Building Block Design
The synthesis begins with methyl mannuronate 3 , protected at OH-4 with a tert-butyldimethylsilyl (TBS) group to direct β-glycosidic bond formation. The TBS group is later removed under mild acidic conditions to expose the acceptor site for chain elongation.
Glycosylation and Purification
-
Glycosylation : Trichloroacetimidate donors activate the anomeric center, enabling coupling with a fluorous-tagged acceptor. A 3.5:1 donor-to-acceptor ratio achieves 75% yield per cycle.
-
Fluorous solid-phase extraction (FSPE) : After each cycle, FSPE removes unreacted donors and byproducts, ensuring >90% purity.
Table 2: Chemical Synthesis Steps for DP2
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| TBS protection | TBSCl, imidazole, DMAP | 89% | |
| Glycosylation | Trichloroacetimidate, TMSOTf | 75% | |
| Deprotection | HF-pyridine | 82% | |
| FSPE purification | 80% MeCN in H₂O | 90% |
Purification and Characterization of DP2
Chromatographic Separation
Bio-Gel P2 gel filtration chromatography resolves DP2 from larger oligomers and monosaccharides. Elution with 0.1 M NH₄HCO₃ separates DP2 (retention time: 12–15 min) from DP3 (18–22 min) and DP4 (25–30 min).
Structural Validation
-
NMR spectroscopy : The △-mannuronate residue shows characteristic signals at δ 5.45 (H-4) and δ 4.85 (H-5) in ¹H NMR.
-
ESI–MS : DP2 exhibits a molecular ion peak at m/z 351.1 [M−H]⁻.
Comparative Analysis of Preparation Methods
Table 3: Enzymatic vs. Chemical Synthesis of DP2
| Parameter | Enzymatic Hydrolysis | Chemical Synthesis |
|---|---|---|
| Yield | 60–70% | 40–50% |
| Scalability | High (kg-scale) | Low (mg-scale) |
| Cost | $50–100/g | $500–1,000/g |
| Purity | 85–90% | >95% |
| Environmental Impact | Low (aqueous, room temp) | High (organic solvents) |
Q & A
Q. What are the primary natural sources of Mannuronate oligosaccharides DP2, and how are their structures confirmed experimentally?
this compound are primarily derived from the hydrolysis of alginate extracted from brown algae (e.g., Chorda filum). Structural confirmation involves nuclear magnetic resonance (NMR) spectroscopy to analyze β(1-4) linkages and high-performance anion-exchange chromatography (HPAEC) to verify polymerization degree (DP). Sodium salt forms are characterized using matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS) .
Q. What chemical synthesis strategies are employed to construct β-1,4-mannuronate linkages in DP2?
Automated solution-phase synthesis using glycosylation donors like 2-oximinoglycosyl bromides enables precise β-1,4-mannuronate bond formation. Conformational analysis via molecular dynamics and NMR validates synthetic oligosaccharides, ensuring stereochemical fidelity .
Q. Which analytical methods are optimal for quantifying DP2 purity and distinguishing it from higher-DP oligosaccharides?
High-performance size-exclusion chromatography (HPSEC) separates oligosaccharides by molecular weight, while HPAEC with pulsed amperometric detection (PAD) resolves DP2 from DP3+ based on charge differences. Co-elution issues are mitigated by coupling with mass spectrometry (MS) for unambiguous identification .
Advanced Research Questions
Q. How do experimental conditions (e.g., pH, temperature) influence enzymatic degradation kinetics of DP2 in bioactivity studies?
Degradation by alginate lyases is pH-dependent: acidic conditions (pH 4) favor DP2 accumulation, while neutral pH (6–7) leads to transient DP3/DP4 intermediates. Activity assays should include buffer optimization and real-time monitoring via HPLC to capture dynamic degradation profiles .
Q. What experimental designs are recommended to investigate DP2’s anti-inflammatory activity while controlling for DP-specific effects?
Use in vitro models (e.g., RAW264.7 macrophages) with DP2 isolated via preparative HPAEC. Compare dose-response curves against DP3+ fractions and include negative controls (e.g., monosaccharides). Validate results with cytokine quantification (ELISA) and transcriptome analysis to identify DP2-specific signaling pathways .
Q. How can researchers reconcile contradictions in sulfation pattern data for DP2 when studying enzyme-substrate interactions?
Conflicting sulfation data may arise from natural source variability or incomplete enzymatic digestion. Address this by synthesizing uniformly sulfated DP2 analogs or using heparin lyases to generate defined substrates. Pair liquid chromatography with tandem MS (LC-MS/MS) to map sulfate distribution .
Q. What methodologies resolve discrepancies in DP2 bioactivity observed across cell lines or animal models?
Standardize oligosaccharide purity (>95% by HPAEC) and endotoxin levels (validated via LAL assay). Use isogenic cell lines to eliminate genetic variability. For in vivo studies, employ pharmacokinetic profiling to correlate DP2 bioavailability with observed effects .
Q. How should researchers design comparative studies to assess DP2’s role in gut microbiota modulation versus other prebiotics?
Conduct anaerobic batch fermentations with human fecal microbiota, measuring short-chain fatty acid (SCFA) production via gas chromatography. Include controls (e.g., fructooligosaccharides) and use 16S rRNA sequencing to track genus-level changes. Normalize DP2 concentrations to molar equivalence for fair comparisons .
Methodological Guidance for Data Interpretation
Q. What statistical approaches are appropriate for analyzing dose-dependent bioactivity data in DP2 studies?
Apply one-way ANOVA with Dunnett’s post-hoc test to compare treatment groups against controls. For non-linear dose-response relationships, use sigmoidal curve fitting (e.g., four-parameter logistic model) to calculate EC₅₀ values. Report effect sizes with 95% confidence intervals to enhance reproducibility .
Q. How can researchers validate DP2’s structural integrity after long-term storage or lyophilization?
Perform comparative NMR before and after storage to detect degradation (e.g., free mannuronic acid peaks). Assess solubility changes via dynamic light scattering (DLS) and confirm bioactivity retention using a standardized enzyme inhibition assay .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
